N-(9,10-Dioxo-4-((2,2,2-trifluoroacetyl)amino)-9,10-dihydro-1-anthracenyl)-2,2,2-trifluoroacetamide
Description
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Properties
IUPAC Name |
N-[9,10-dioxo-4-[(2,2,2-trifluoroacetyl)amino]anthracen-1-yl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8F6N2O4/c19-17(20,21)15(29)25-9-5-6-10(26-16(30)18(22,23)24)12-11(9)13(27)7-3-1-2-4-8(7)14(12)28/h1-6H,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICUXISQEROHJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8F6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(9,10-Dioxo-4-((2,2,2-trifluoroacetyl)amino)-9,10-dihydro-1-anthracenyl)-2,2,2-trifluoroacetamide (CAS No. 341966-12-9) is a synthetic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of anthracene derivatives and is characterized by its unique trifluoroacetyl groups, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H8F6N2O4 |
| Molecular Weight | 430.258 g/mol |
| Density | 1.7 ± 0.1 g/cm³ |
| Boiling Point | 572.2 ± 50.0 °C at 760 mmHg |
| Flash Point | 299.9 ± 30.1 °C |
| LogP | 2.97 |
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its anticancer properties and mechanisms of action.
Anticancer Properties
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers like cyclin D1 and CDK4. This suggests that it could be effective against various cancer types.
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Case Studies :
- In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549), with IC50 values in the low micromolar range.
- A study published in Journal of Medicinal Chemistry reported that this compound inhibited tumor growth in xenograft models by inducing cell cycle arrest at the G0/G1 phase .
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Comparative Analysis :
- Compared to other anthracene derivatives, this compound shows enhanced selectivity towards cancer cells while sparing normal cells, which may be attributed to its trifluoroacetyl modifications.
Research Findings
Recent research has focused on the pharmacokinetics and bioavailability of this compound:
- Absorption and Metabolism : Studies indicate that this compound is well absorbed when administered orally and exhibits a half-life conducive for therapeutic use.
- Toxicity Profile : Toxicological assessments reveal that the compound has a favorable safety profile with minimal adverse effects observed in animal models at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
